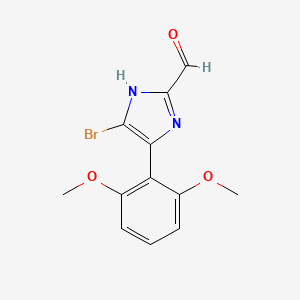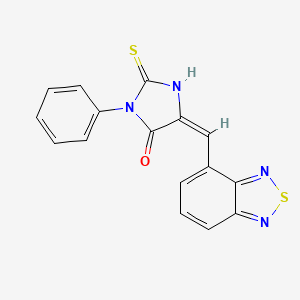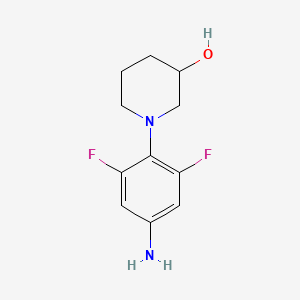
Octadecyl Phosphorodichloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecyl Phosphorodichloridate is an organophosphorus compound with the molecular formula C18H37Cl2O2P. It is a derivative of phosphorochloridate, characterized by the presence of an octadecyl group attached to the phosphorus atom. This compound is typically used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Octadecyl Phosphorodichloridate can be synthesized through the reaction of octadecanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction. The process is carried out at low temperatures to prevent any side reactions and to ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the pure compound. The industrial process is optimized to ensure high efficiency and minimal waste.
Análisis De Reacciones Químicas
Types of Reactions
Octadecyl Phosphorodichloridate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding esters, amides, and thiophosphates.
Hydrolysis: In the presence of water, it hydrolyzes to form octadecanol and phosphoric acid derivatives.
Oxidation and Reduction: It can be oxidized to form phosphates or reduced to form phosphites.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, thiols
Solvents: Dichloromethane, toluene
Catalysts: Pyridine, triethylamine
Conditions: Low temperatures for substitution reactions, ambient conditions for hydrolysis
Major Products Formed
Esters: Formed from reactions with alcohols
Amides: Formed from reactions with amines
Thiophosphates: Formed from reactions with thiols
Aplicaciones Científicas De Investigación
Octadecyl Phosphorodichloridate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorodichloridate derivatives.
Biology: Employed in the modification of biomolecules for studying their interactions and functions.
Medicine: Utilized in the development of drug delivery systems and as a precursor for the synthesis of pharmaceuticals.
Industry: Applied in the production of surfactants, lubricants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Octadecyl Phosphorodichloridate involves the formation of covalent bonds with nucleophilic sites on target molecules. This interaction leads to the modification of the target molecule’s structure and function. The compound primarily targets hydroxyl, amino, and thiol groups, facilitating various biochemical and chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- Octadecyl Dimethylchlorosilane
- Octadecyl Dimethyl (dimethylamino)silane
- Octadecyl Amine
Uniqueness
Octadecyl Phosphorodichloridate is unique due to its ability to form stable phosphorodichloridate derivatives, which are valuable intermediates in organic synthesis. Its reactivity with a wide range of nucleophiles makes it a versatile reagent in both laboratory and industrial settings.
Propiedades
IUPAC Name |
1-dichlorophosphoryloxyoctadecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37Cl2O2P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21/h2-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBBCUJCWJODHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37Cl2O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-(Benzyloxy)-7-fluoro-4,5-dihydroimidazo[1,5-a]quinoline-3-carboxylic Acid](/img/structure/B13711034.png)




![(S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid](/img/structure/B13711096.png)

